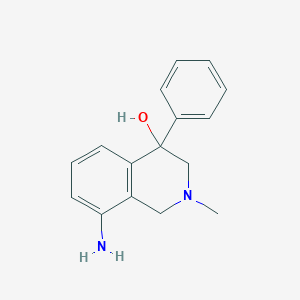
Methyl 2-(2,6-dimethylphenoxy)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,6-dimethylphenoxy)pentanoate is an organic compound characterized by its ester functional group and a phenoxy moiety substituted with two methyl groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dimethylphenoxy)pentanoate typically involves the esterification of 2-(2,6-dimethylphenoxy)pentanoic acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-(2,6-dimethylphenoxy)pentanoic acid+methanolH2SO4Methyl 2-(2,6-dimethylphenoxy)pentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Typically, the reaction is carried out at elevated temperatures and pressures to enhance the reaction kinetics.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2,6-dimethylphenoxy)pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(2,6-dimethylphenoxy)pentanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Hydrolysis: 2-(2,6-dimethylphenoxy)pentanoic acid and methanol.
Reduction: 2-(2,6-dimethylphenoxy)pentanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Methyl 2-(2,6-dimethylphenoxy)pentanoate serves as a building block for the synthesis of more complex molecules. Its ester group can be transformed into various functional groups, making it a versatile intermediate.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly as a precursor for drugs that require a phenoxy moiety. Its structural features may contribute to bioactivity, making it a candidate for further pharmacological studies.
Industry
In the materials science field, this compound can be used as a plasticizer or as an intermediate in the production of specialty polymers. Its chemical stability and functional group compatibility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which Methyl 2-(2,6-dimethylphenoxy)pentanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(3,4-dimethylphenoxy)propanoate
- Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
- Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate
Uniqueness
Methyl 2-(2,6-dimethylphenoxy)pentanoate is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, boiling points, and reactivity profiles, making it distinct in its applications.
Propiedades
Número CAS |
112736-93-3 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
methyl 2-(2,6-dimethylphenoxy)pentanoate |
InChI |
InChI=1S/C14H20O3/c1-5-7-12(14(15)16-4)17-13-10(2)8-6-9-11(13)3/h6,8-9,12H,5,7H2,1-4H3 |
Clave InChI |
JWGIGLDRYJRNBV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)OC)OC1=C(C=CC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
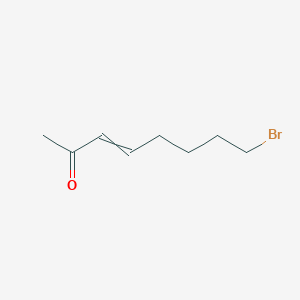
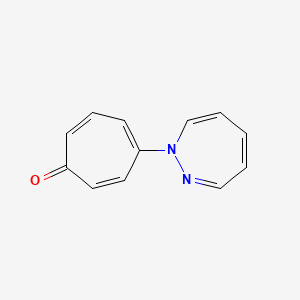
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
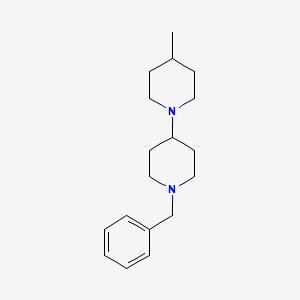
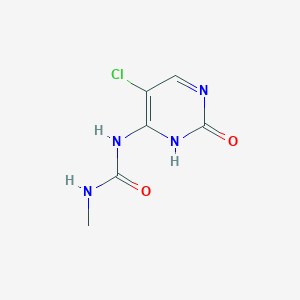
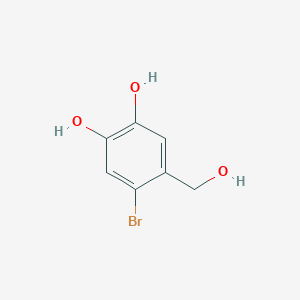
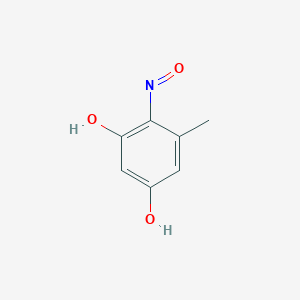

![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)
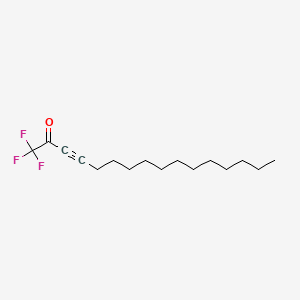
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)
